molecular formula C19H21FN4 B11072926 2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-5-methylimidazo[1,2-a]pyridine

2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-5-methylimidazo[1,2-a]pyridine

Cat. No.: B11072926
M. Wt: 324.4 g/mol
InChI Key: UNMBSYLHTMSFSU-UHFFFAOYSA-N
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Description

2-{[4-(4-Fluorophenyl)piperazino]methyl}-5-methylimidazo[1,2-a]pyridine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-Fluorophenyl)piperazino]methyl}-5-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation. This approach is advantageous due to its simplicity, high yield, and environmentally benign nature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of solid support catalysts such as Al2O3 or TiCl4 to facilitate the condensation reaction. The reaction is typically conducted in polar organic solvents at elevated temperatures to ensure high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-Fluorophenyl)piperazino]methyl}-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

2-{[4-(4-Fluorophenyl)piperazino]methyl}-5-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-(4-Fluorophenyl)piperazino]methyl}-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may act as a cyclin-dependent kinase (CDK) inhibitor, calcium channel blocker, or GABA A receptor modulator .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(4-Fluorophenyl)piperazino]methyl}-5-methylimidazo[1,2-a]pyridine is unique due to the presence of the fluorophenyl group and piperazine moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H21FN4

Molecular Weight

324.4 g/mol

IUPAC Name

2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C19H21FN4/c1-15-3-2-4-19-21-17(14-24(15)19)13-22-9-11-23(12-10-22)18-7-5-16(20)6-8-18/h2-8,14H,9-13H2,1H3

InChI Key

UNMBSYLHTMSFSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=CN12)CN3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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